molecular formula C20H21N3O2S B2858166 4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-14-1

4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2858166
CAS No.: 391228-14-1
M. Wt: 367.47
InChI Key: HAKWWZMGHKDIDS-UHFFFAOYSA-N
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Description

4-Butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its broad and potent biological activities. This particular compound is of significant interest in medicinal chemistry and oncology research, primarily due to the well-documented cytotoxic properties of 1,3,4-thiadiazole derivatives. These compounds are known to act as bioisosteres of nucleic acid bases, which allows them to potentially disrupt DNA replication and inhibit the proliferation of cancer cells . While specific assay data for this compound is being characterized, structurally analogous molecules have demonstrated potent antiproliferative effects against a diverse range of human cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and leukemia (HL-60) models . The mechanism of action for 1,3,4-thiadiazole-based compounds is often multi-targeted, with research indicating potential inhibition of key enzymes involved in cancer progression. These mechanisms can include the inhibition of focal adhesion kinase (FAK) , the disruption of tubulin polymerization, and the suppression of carbonic anhydrase isoforms such as CA IX, which is associated with tumor hypoxia . The incorporation of the benzamide moiety is a strategic feature seen in other pharmacologically active molecules, such as N-(thiazol-2-yl)-benzamide analogs, which have been identified as potent and selective negative allosteric modulators for certain receptors, highlighting the versatility of this structural motif in drug discovery . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-4-13-25-16-11-9-15(10-12-16)18(24)21-20-23-22-19(26-20)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKWWZMGHKDIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Activity and Physicochemical Properties

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents attached to both the benzamide and thiadiazole rings. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Thiadiazole Derivatives
Compound Name Benzamide Substituent Thiadiazole Substituent Molecular Weight (g/mol) Notable Activity/Properties
Target Compound : 4-Butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-butoxy 5-(2-methylphenyl) 319.42 No direct activity data; structural analysis suggests enhanced lipophilicity due to butoxy group.
5-Bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 5-bromo, 2-chloro 5-(2-methylphenyl) Not reported Bromo and chloro substituents correlate with high potency in related compounds (e.g., 100% protection at 60 mg/kg in bromo-substituted analogs ).
2-Benzamido-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 5-bromo 5-(2-chlorophenyl) Not reported Demonstrated 100% protection against mortality in preclinical models at 60 mg/kg. Bromo substitution enhances activity .
N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide (4b) 3-chloro 5-(pyridin-2-yl) Not reported Spectral data confirmed; pyridine moiety may improve solubility but reduce lipophilicity.
N-({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9g) Sulfonylbenzamide 4-hydroxy-3-methoxy Not reported Antioxidant activity (64.2% yield; comparable to trolox in ABTS•+ scavenging). Polar substituents enhance antioxidant efficacy .
Key Observations:

Halogen Substitution: Bromo and chloro substituents (e.g., in and ) are associated with heightened biological activity, likely due to increased electron-withdrawing effects and improved target binding .

Butoxy vs. Methoxy : The 4-butoxy group in the target compound introduces greater lipophilicity than shorter alkoxy chains (e.g., methoxy in 4g ), which may enhance membrane permeability but reduce aqueous solubility.

Pyridin-2-yl substituents () introduce hydrogen-bonding capabilities, altering pharmacokinetic profiles.

Pharmacological Potential

  • Anticancer Activity: Bromo-substituted analogs exhibit pronounced anticancer effects , but the target compound’s butoxy group may shift activity toward non-cytotoxic pathways (e.g., enzyme inhibition).
  • Antioxidant Capacity : Polar substituents (e.g., hydroxy-methoxy in 9g ) enhance radical scavenging, whereas the target’s hydrophobic butoxy group may limit such activity.

Q & A

Q. What are the standard synthetic routes for 4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

  • Step 1 : Condensation of substituted thiosemicarbazides with carboxylic acid derivatives (e.g., POCl₃-mediated cyclization at 90°C for 3 hours to form the thiadiazole ring) .
  • Step 2 : Amide coupling between the thiadiazole-2-amine intermediate and 4-butoxybenzoyl chloride under inert conditions, monitored by TLC .
  • Key variables : Solvent choice (e.g., pyridine or DMF), temperature control (room temperature to reflux), and stoichiometric ratios of reagents to minimize side products .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and amide bond formation. For example, the 2-methylphenyl group’s aromatic protons appear as distinct multiplets in the 7.0–7.5 ppm range .
  • FTIR validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide, C-S-C vibrations at ~650 cm⁻¹ for the thiadiazole) .
  • Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ peaks matching the molecular formula C₂₁H₂₂N₃O₂S) .
  • X-ray crystallography (if crystals are obtainable) reveals conformational details, such as dihedral angles between the benzamide and thiadiazole moieties .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using doxorubicin as a positive control .
  • Enzyme inhibition studies : Fluorometric assays targeting enzymes like carbonic anhydrase or tyrosine kinase, given the thiadiazole’s known role in disrupting active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance reaction rates and reduce byproducts .
  • Catalyst screening : Test Pd/Cu-mediated coupling for amide bond formation, which may reduce reaction time from 24 hours to 6 hours .
  • Workup modifications : Use column chromatography with gradient elution (hexane:EtOAc) instead of recrystallization to isolate high-purity product (>95%) .
  • Real-time monitoring : Employ inline FTIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

  • Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions include hydrogen bonds between the benzamide’s carbonyl and Lys721, and π-π stacking with the 2-methylphenyl group .
  • QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (e.g., butoxy chain length) with antimicrobial IC₅₀ values .
  • MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments to predict bioavailability .

Q. How can contradictory data in biological activity across studies be resolved?

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa cells) and protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds) that may explain reduced activity in certain media .
  • Synergistic studies : Test combinations with adjuvants (e.g., β-lactamase inhibitors) to clarify whether apparent inactivity stems from enzymatic resistance .

Q. What strategies mitigate oxidation or degradation of the thiadiazole ring during storage?

  • Storage conditions : Lyophilize the compound and store under argon at -20°C to prevent hydrolysis or radical-mediated oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions, with stability monitored via periodic HPLC analysis .
  • Packaging : Use amber glass vials coated with silanized interiors to minimize surface adsorption and light exposure .

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